![molecular formula C13H21NO B15273316 1-[(4-Phenylbutan-2-yl)amino]propan-2-ol](/img/structure/B15273316.png)
1-[(4-Phenylbutan-2-yl)amino]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Phenylbutan-2-yl)amino]propan-2-ol is an organic compound with the molecular formula C13H21NO It is a secondary amine and an alcohol, characterized by the presence of a phenyl group attached to a butane chain, which is further linked to an amino group and a propanol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Phenylbutan-2-yl)amino]propan-2-ol typically involves the reaction of 4-phenylbutan-2-amine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the opening of the epoxide ring and subsequent nucleophilic attack by the amine group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions: 1-[(4-Phenylbutan-2-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: 1-[(4-Phenylbutan-2-yl)amino]propan-2-one.
Reduction: 1-[(4-Phenylbutan-2-yl)amino]propan-2-amine.
Substitution: Various substituted derivatives depending on the reactants used.
科学的研究の応用
1-[(4-Phenylbutan-2-yl)amino]propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.
作用機序
The mechanism of action of 1-[(4-Phenylbutan-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
1-amino-4-phenylbutan-2-ol: Shares a similar structure but differs in the position of the amino group.
4-phenylbutan-2-amine: Lacks the propanol moiety, making it less versatile in certain reactions.
1-[(4-Phenylbutan-2-yl)amino]propan-2-one: An oxidized form of the compound with different reactivity.
Uniqueness: 1-[(4-Phenylbutan-2-yl)amino]propan-2-ol is unique due to its dual functionality as both an amine and an alcohol, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis.
特性
分子式 |
C13H21NO |
|---|---|
分子量 |
207.31 g/mol |
IUPAC名 |
1-(4-phenylbutan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-11(14-10-12(2)15)8-9-13-6-4-3-5-7-13/h3-7,11-12,14-15H,8-10H2,1-2H3 |
InChIキー |
ZWILTLJFFFPWRC-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CC=CC=C1)NCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15273241.png)
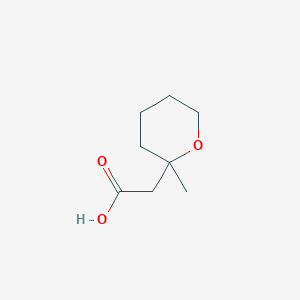
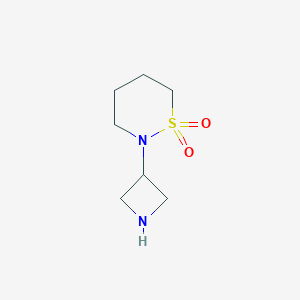
![2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine](/img/structure/B15273262.png)
![1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene](/img/structure/B15273263.png)
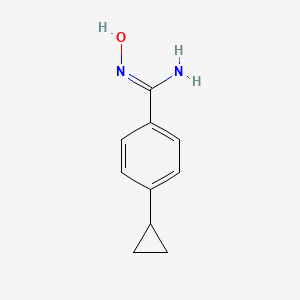
![2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B15273278.png)
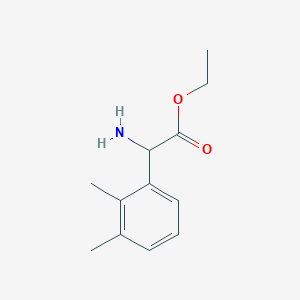

![2-Hydroxy-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylic acid](/img/structure/B15273307.png)
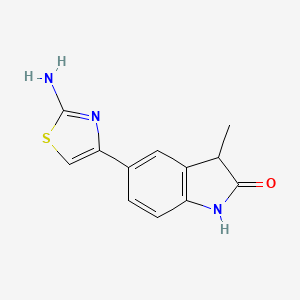
![(2S)-2-[(4-Chloropyridin-2-YL)formamido]-4-methylpentanoic acid](/img/structure/B15273317.png)
![2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15273321.png)
